Pregna-1,4-diene-3,11,20-trione, 17,21-dihydroxymethyl- is a synthetic compound belonging to the class of glucocorticoids. It is derived from the steroid framework and exhibits significant anti-inflammatory and immunosuppressive properties. This compound is particularly relevant in the treatment of various inflammatory and autoimmune conditions due to its ability to modulate immune responses and inflammation.
The compound can be synthesized from prednisolone through a series of chemical reactions that involve modifications to its hydroxyl and ketone groups. Its structural complexity allows it to interact with various biological pathways, making it a subject of interest in both medicinal chemistry and pharmacology.
Pregna-1,4-diene-3,11,20-trione, 17,21-dihydroxymethyl- is classified as a glucocorticoid. It is characterized by its steroidal structure, which includes multiple fused rings and functional groups that contribute to its biological activity.
The synthesis of Pregna-1,4-diene-3,11,20-trione, 17,21-dihydroxymethyl- typically involves several key steps:
The reaction conditions are optimized for high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product. Industrial production methods mirror these laboratory procedures but are scaled up for efficiency.
The molecular formula for Pregna-1,4-diene-3,11,20-trione, 17,21-dihydroxymethyl- is , with a molecular weight of approximately 402.48 g/mol. The structure consists of a steroid backbone featuring multiple hydroxyl groups that are crucial for its biological activity.
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@]4(C)[C@H]3C(=O)C[C@]2(C)[C@@]1(O)C(=O)CO
InChI=1S/C23H30O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h6-7,9,12,15-16,19,23,27H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,19-,20+,21+,22+/m1/s1
Pregna-1,4-diene-3,11,20-trione, 17,21-dihydroxymethyl- undergoes various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for Pregna-1,4-diene-3,11,20-trione, 17,21-dihydroxymethyl-, involves its interaction with glucocorticoid receptors in target cells. Upon binding to these receptors:
Pregna-1,4-diene-3,11,20-trione, 17,21-dihydroxymethyl-, typically appears as a white crystalline solid. Its solubility varies depending on the solvent used; it is generally soluble in organic solvents but less so in water.
Key chemical properties include:
Pregna-1,4-diene-3,11,20-trione, 17,21-dihydroxymethyl-, has several scientific applications:
This compound's multifaceted applications underscore its significance in both research and therapeutic contexts.
CAS No.: 114507-35-6
CAS No.: 16903-37-0
CAS No.: 496-03-7
CAS No.: 37841-04-6
CAS No.: 569674-13-1
CAS No.: 84285-33-6